AFB-Guanine-13C,15N2
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Overview
Description
AFB-Guanine-13C,15N2 is a labeled guanine adduct of Aflatoxin B1. It is a stable isotope-labeled compound, specifically containing carbon-13 and nitrogen-15 isotopes. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AFB-Guanine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine structure. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems and stringent quality control measures. The process ensures high purity and consistent isotopic labeling, making the compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
AFB-Guanine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized guanine derivatives, while substitution reactions can produce modified guanine compounds .
Scientific Research Applications
AFB-Guanine-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of nucleic acid interactions.
Medicine: Utilized in research on cancer, neurological disorders, and other diseases to understand the role of guanine derivatives in disease mechanisms.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of AFB-Guanine-13C,15N2 involves its incorporation into nucleic acids, where it can affect various biological processes. The compound interacts with molecular targets such as DNA and RNA, influencing their structure and function. This interaction can lead to changes in gene expression, protein synthesis, and cellular signaling pathways .
Comparison with Similar Compounds
AFB-Guanine-13C,15N2 is unique due to its specific isotopic labeling, which distinguishes it from other guanine derivatives. Similar compounds include:
Guanine-13C,15N2: A labeled guanine compound without the aflatoxin B1 adduct.
Guanosine-13C,15N2: A labeled guanosine compound used in similar research applications
These compounds share similar applications but differ in their specific structures and isotopic labeling, making this compound particularly valuable for certain types of research .
Properties
Molecular Formula |
C22H17N5O8 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(3R,4R,5R,7S)-5-(2-(15N)azanyl-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1/i22+1,23+1,26+1 |
InChI Key |
XIOUDSNTNJNQQG-VLKYFSKZSA-N |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6C(=O)[15NH][13C](=N7)[15NH2])O |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |
Origin of Product |
United States |
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